molecular formula C19H23NO2 B562068 N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine CAS No. 189885-47-0

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Cat. No.: B562068
CAS No.: 189885-47-0
M. Wt: 297.398
InChI Key: FRXHWVJZKYQAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzylamine derivative with a dimethoxy-substituted cyclic ketone . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzazepine ring.

Industrial Production Methods

The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-11-16-9-6-10-20(13-15-7-4-3-5-8-15)14-17(16)12-19(18)22-2/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXHWVJZKYQAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCCC2=C1)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652452
Record name 2-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189885-47-0
Record name 2-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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